N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a 1,3,4-oxadiazole derivative characterized by a 4-methylphenyl group on the oxadiazole ring and a 3-(trifluoromethyl)benzamide moiety. The compound’s structural framework is common in medicinal chemistry due to the oxadiazole ring’s metabolic stability and the trifluoromethyl group’s role in enhancing lipophilicity and bioavailability . This article compares its structural, physicochemical, and biological properties with analogous compounds to highlight key differences and applications.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10-5-7-11(8-6-10)15-22-23-16(25-15)21-14(24)12-3-2-4-13(9-12)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQOGIYBHYTQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The oxadiazole derivatives have shown promising anticancer properties. For instance, studies indicate that compounds containing the oxadiazole moiety can inhibit various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | MCF-7 | 0.65 |
| This compound | HCT-116 | 2.41 |
The above values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The anticancer effects are often attributed to the ability of these compounds to interfere with critical cellular pathways involved in cancer progression. For example, they may inhibit specific kinases or modulate apoptotic pathways, leading to reduced tumor growth and increased cell death .
Neuropharmacology
Recent studies have explored the potential of oxadiazole derivatives as allosteric modulators for glutamate receptors, which play a crucial role in neurotransmission and neuroplasticity. These compounds do not activate the receptors directly but enhance glutamate-induced responses, suggesting potential applications in treating neurodegenerative disorders .
Materials Science
Fluorescent Properties
this compound has been studied for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The incorporation of trifluoromethyl groups enhances the photostability and quantum yield of these compounds .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized for yield and purity using various methods such as microwave-assisted synthesis or solvent-free conditions.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in MDPI, a series of oxadiazole derivatives were tested against multiple cancer cell lines. This compound was among those that showed potent activity against MCF-7 cells with an IC50 value of 0.65 µM .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the modulation of mGluR5 by oxadiazole derivatives highlighted the potential of these compounds to enhance synaptic transmission without direct receptor activation . This suggests their utility in developing treatments for conditions like schizophrenia or Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogues
Oxadiazole Ring Substituents
The 4-methylphenyl group on the oxadiazole ring distinguishes the target compound from analogues with varying aromatic or heteroaromatic substituents:
- 4-Chlorophenyl : MMV102872 (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide) replaces the methyl group with chlorine, enhancing electronegativity and influencing antifungal potency .
- 4-Fluorophenyl : Compounds 61 and 62 () feature a 4-fluorophenyl group, altering electronic properties and steric bulk.
Table 1: Structural Variations in Oxadiazole Substituents
Benzamide Substituents
The 3-(trifluoromethyl) group on the benzamide moiety is critical for bioactivity. Analogues exhibit positional and functional group variations:
- Trifluoromethyl Position : Compound 62 () places the trifluoromethyl group at the 3-position of a 4-methylbenzamide, altering electronic distribution.
- Methoxy/Bromo : Compounds 20 and 21 () include 4-isopropoxy and 4-bromo groups, affecting solubility and halogen bonding .
- Methyl/Methoxy Linkers : M339-0433 () uses a methoxy-phenyl bridge, increasing conformational flexibility .
Physicochemical Properties
Melting Points and Molecular Weights
- The target compound’s analogues exhibit melting points (mp) ranging from 134–290°C , influenced by substituent polarity and crystallinity. For example, MMV102872 has potent antifungal activity at sub-micromolar concentrations, correlating with its moderate mp (~160–200°C inferred) .
- Molecular weights vary from 348–506 g/mol , with trifluoromethyl-containing compounds averaging ~366–444 g/mol (e.g., Compound 61: 366.1 g/mol) .
Table 2: Physical Properties of Selected Analogues
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|
| Target Compound | ~375 (estimated) | Not reported | - |
| MMV102872 | 375.3 | Not reported | |
| Compound 61 () | 366.1 | Not reported | |
| Compound 8a () | 414.49 | 290 |
Spectral Characteristics
NMR and IR Data
- Trifluoromethyl Resonance : In Compound 61 (), the trifluoromethyl group appears as a quartet (J = 32.0 Hz) at δ 129.8 in $^{13}\text{C}$ NMR, a hallmark of CF$_3$ groups .
- IR Stretches : The C=O stretch in benzamide derivatives (e.g., Compound 6 in ) appears at ~1605–1682 cm$^{-1}$, while oxadiazole-related C=N/C-O stretches occur at 1243–1258 cm$^{-1}$ .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H13F3N4O
- Molecular Weight : 336.31 g/mol
The structure features an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids under acidic or basic conditions to form the oxadiazole ring. The introduction of the trifluoromethyl and 4-methylphenyl groups is achieved through substitution reactions, optimizing conditions for yield and purity .
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit a wide range of biological activities, particularly in anticancer applications. For instance:
- Cytotoxicity : Studies have demonstrated that derivatives of oxadiazoles show significant cytotoxic effects against various cancer cell lines. For example, certain analogs exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MEL-8 | 2.41 |
These compounds have been shown to induce apoptosis in a dose-dependent manner, highlighting their potential as therapeutic agents .
The mechanism of action for this compound involves interaction with specific molecular targets. The oxadiazole ring enhances binding affinity to certain enzymes and receptors, modulating their activity which can lead to various biological effects depending on the target pathway .
Case Studies
- In Vitro Studies : A study demonstrated that oxadiazole derivatives significantly inhibited cell proliferation in RET kinase-driven tumors. The compound I-8 showed potent inhibition in both molecular and cellular assays .
- Animal Models : In vivo studies indicated that similar compounds could reduce tumor size significantly when administered at optimized dosages, showcasing their potential efficacy in cancer therapy.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under acidic conditions.
- Step 2 : Coupling the oxadiazole intermediate with 3-(trifluoromethyl)benzoyl chloride using a base (e.g., pyridine) in dichloromethane (DCM) at 0–25°C for 18 hours .
- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. DCM), and stoichiometry of reagents significantly impact yield. For example, using excess acyl chloride improves coupling efficiency, while prolonged reaction times may reduce purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm the presence of the oxadiazole ring (C=N peaks at ~150–160 ppm) and trifluoromethyl group (-CF, singlet at ~110–120 ppm in ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~363.36 g/mol) .
- HPLC : Purity assessment (>95% recommended for biological assays) with retention time comparison to standards .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
- Methodological Answer :
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability but reducing aqueous solubility. Use logP calculators (e.g., ChemAxon) or experimental shake-flask methods.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (>200°C typical for oxadiazoles) .
- Solubility Profiling : Test in PBS, DMSO, and ethanol using UV-Vis spectroscopy at 254 nm .
Advanced Research Questions
Q. How does this compound compare to structural analogs in antifungal activity?
- Methodological Answer :
- Comparative Assays : Test against Candida auris and Sporothrix spp. using broth microdilution (CLSI M27/M38 guidelines). MMV102872 (chlorophenyl analog) inhibits Sporothrix at <0.5 µM, suggesting methylphenyl substitution may alter potency .
- SAR Analysis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH) substituents to evaluate minimal inhibitory concentration (MIC) shifts .
Q. What computational strategies predict the compound’s binding affinity to fungal CYP51 or mammalian adenylyl cyclases?
- Methodological Answer :
- Docking Studies : Use UCSF Chimera to model interactions with Candida CYP51 (PDB: 5TZ1). Focus on hydrogen bonding with heme-coordinated water and hydrophobic interactions with the oxadiazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with itraconazole controls .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Validate using the same fungal strain (e.g., ATCC MYA-2876 for C. auris) and growth media (RPMI-1640).
- Control Compounds : Include itraconazole (0.03–16 µg/mL range) to cross-validate lab-specific MIC values .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability in inoculum size and endpoint criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
